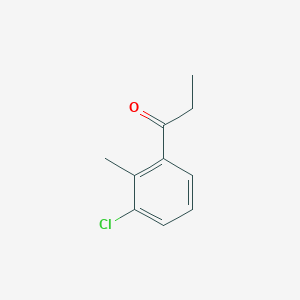
4-(2,5-dimethylphenyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dimethylphenyl)-1H-pyrazol-5-amine is a chemical compound characterized by its unique structure, which includes a pyrazol ring substituted with a 2,5-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-dimethylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2,5-dimethylphenylhydrazine with a suitable carbonyl compound under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazol ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2,5-Dimethylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of alkylated derivatives of the pyrazol ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 4-(2,5-dimethylphenyl)-1H-pyrazol-5-amine serves as a versatile intermediate for the preparation of various heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures.
Biology: The compound has shown potential as a bioactive molecule in biological studies. It can interact with various biomolecules, making it useful in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research has indicated that this compound may have pharmacological properties, such as anti-inflammatory and antioxidant activities. These properties make it a candidate for drug development in the treatment of various diseases.
Industry: In the chemical industry, the compound is used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Wirkmechanismus
The mechanism by which 4-(2,5-dimethylphenyl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
4-(2,5-Dimethylphenyl)-1H-pyrazole: This compound is structurally similar but lacks the amine group, resulting in different reactivity and biological properties.
2,5-Dimethylphenylhydrazine: A precursor in the synthesis of 4-(2,5-dimethylphenyl)-1H-pyrazol-5-amine, this compound has distinct chemical properties and applications.
Uniqueness: this compound stands out due to its unique combination of structural features and reactivity. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
4-(2,5-dimethylphenyl)-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-3-4-8(2)9(5-7)10-6-13-14-11(10)12/h3-6H,1-2H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQDCEHEHGACHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[Methyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7848125.png)
![2-[Methyl-(4-methyl-benzyl)-amino]-ethanol](/img/structure/B7848127.png)





